2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in various fields such as medicinal chemistry due to its potential biological activities, including anticancer properties.
The compound can be synthesized through various methods involving the reaction of substituted hydrazides with electrophilic agents. The presence of the bromine atom and ethyl group contributes to its unique chemical properties and biological activities.
2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is classified as an oxadiazole derivative, which is a type of heterocyclic compound. Oxadiazoles are known for their diverse applications in pharmaceuticals and materials science.
The synthesis of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole generally involves the following steps:
A notable method involves the use of polyphosphoric acid as a solvent, where the reaction between 2-bromobenzohydrazide and nitroethane is conducted at elevated temperatures (90–105 °C). This approach has shown high yields and selectivity for forming the desired oxadiazole structure .
The molecular structure of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole can be represented as follows:
The compound features:
The primary reactions involving 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole include:
In one synthetic route, the reaction of substituted hydrazides with nitroalkanes leads to the formation of oxadiazole derivatives through an intramolecular cyclization process, demonstrating excellent chemo-selectivity and functional group compatibility .
The mechanism by which 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole exhibits biological activity is believed to involve:
In vitro studies have indicated that compounds containing the oxadiazole structure can lead to significant reductions in tumor growth rates in specific cancer models .
Relevant data includes:
2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is primarily explored for:
Research continues to explore its full range of biological activities and potential industrial applications, highlighting its significance in modern chemistry and pharmacology .
1,3,4-Oxadiazoles represent a privileged class of nitrogen-oxygen heterocycles in modern drug discovery, characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom. These scaffolds exhibit exceptional versatility due to their favorable physicochemical properties, metabolic stability, and capacity for diverse molecular interactions. The 1,3,4-oxadiazole ring system serves as a stable bioisostere for ester and amide functionalities, effectively addressing the metabolic limitations associated with these groups while maintaining similar spatial geometry and hydrogen-bonding capabilities [1] [7]. This molecular framework has demonstrated significant therapeutic potential across multiple disease domains, including oncology, infectious diseases, and central nervous system disorders, with several 1,3,4-oxadiazole derivatives progressing to clinical applications. The scaffold's utility extends beyond medicinal chemistry into materials science, where it contributes to the development of luminescent materials, electron-transport layers, and high-energy density compounds [5].
Table 1: Physicochemical Profile of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
Property | Value |
---|---|
Molecular Formula | C₁₀H₉BrN₂O |
Molecular Weight | 253.10 g/mol |
CAS Registry Number | 957065-95-1 |
Density | 1.575 g/cm³ |
Boiling Point | 441.6°C at 760 mmHg |
Flash Point | 220.8°C |
XLogP | 3.8 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 2 |
The integration of 1,3,4-oxadiazole motifs into pharmaceutical agents has yielded several clinically significant drugs, underscoring their fundamental role in contemporary drug design. Raltegravir, an HIV-1 integrase inhibitor, exemplifies the therapeutic impact of this scaffold in antiviral therapy, where its 1,3,4-oxadiazole component contributes critical binding interactions with the enzymatic active site [5]. In oncology, Zibotentan (ZD4054) represents a pioneering 1,3,4-oxadiazole-based endothelin A receptor antagonist that advanced to phase III clinical trials for prostate cancer, demonstrating the scaffold's applicability in targeted cancer therapeutics [3] [9]. The structural attributes of 1,3,4-oxadiazoles—including their moderate dipole moment (~1.5 D), planarity, and balanced lipophilicity—facilitate optimal target engagement while maintaining favorable pharmacokinetic properties. These derivatives exhibit diverse mechanisms of biological action, functioning as enzyme inhibitors (targeting thymidine phosphorylase, histone deacetylases, and thymidylate synthase), receptor modulators, and DNA-interactive agents [7] [9]. Their synthetic versatility enables efficient structural diversification, allowing medicinal chemists to fine-tune pharmacological activity through strategic substitution patterns while mitigating metabolic vulnerabilities associated with traditional carbonyl-containing functionalities [1] [5].
The scaffold's bioisosteric properties deserve particular emphasis. By replacing hydrolytically labile groups like esters and carbamates with the metabolically robust 1,3,4-oxadiazole ring, researchers have successfully improved the bioavailability and in vivo stability of drug candidates. This strategic molecular modification preserves the spatial orientation and electronic features necessary for target binding while conferring resistance to enzymatic degradation—a critical advancement in the development of orally bioavailable therapeutic agents [1] [7].
Among the various substitution patterns possible on the 1,3,4-oxadiazole nucleus, the 2,5-disubstituted derivatives hold particular significance in medicinal chemistry due to their enhanced stability, conformational preferences, and capacity for directed molecular recognition. The electronic configuration of the 1,3,4-oxadiazole ring exhibits notable differences compared to its isomeric counterparts. While 1,2,4-oxadiazoles demonstrate reduced aromatic character and behave more like conjugated dienes, 1,3,4-oxadiazoles retain substantial aromaticity as evidenced by bathochromic shifts in UV spectroscopy when aryl substituents are introduced at both the 2- and 5-positions [1]. For example, 2-phenyl-1,3,4-oxadiazole exhibits λmax = 245 nm, whereas 2,5-diphenyl-1,3,4-oxadiazole shows a significant bathochromic shift to λmax = 276 nm, indicating extended conjugation through the heterocyclic core [1].
Table 2: Structural and Electronic Comparison of Oxadiazole Isomers
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
---|---|---|
Aromatic Character | Low (conjugated diene-like) | High (aromatic) |
λmax for Monosubstituted | 238-250 nm | ~245 nm |
λmax for Disubstituted | 245 nm (13) | 276 nm (15) |
Resonance Energy | Not reported | ~167.4 kJ/mol |
Planarity | Planar | Planar |
Dipole Moment | ~3.0 D | ~1.5 D |
The symmetrical arrangement of substituents at the 2- and 5-positions creates an optimal configuration for biomolecular interactions. This substitution pattern maintains molecular planarity while allowing substituents to project into complementary regions of binding pockets. The electron-deficient nature of the heterocyclic ring enhances hydrogen-bond accepting capability, particularly through the nitrogen atoms at positions 2 and 4, facilitating interactions with biological targets [5] [7]. Furthermore, the ring demonstrates remarkable thermal stability (decomposition temperatures often exceeding 300°C), chemical inertness under physiological conditions, and metabolic resistance to oxidative degradation—properties essential for drug development [1] [5]. These attributes collectively establish the 2,5-disubstituted 1,3,4-oxadiazole as a privileged scaffold in rational drug design, particularly for targeting flat binding interfaces such as enzyme active sites and protein-protein interaction domains.
The strategic incorporation of specific substituents at the 2- and 5-positions of the 1,3,4-oxadiazole scaffold enables precise optimization of drug-like properties and target affinity. The 3-bromophenyl moiety at position 2 of the heterocyclic ring confers distinct advantages in molecular design. Bromine, as a halogen atom, participates in halogen bonding interactions with biological targets—a phenomenon characterized by a directional interaction between the electrophilic region of the halogen (σ-hole) and nucleophilic sites on proteins (e.g., carbonyl oxygen atoms or amine functionalities) [4] [7]. This interaction significantly enhances binding affinity and selectivity. Additionally, the bromine atom increases lipophilicity (quantified by elevated logP values), facilitating membrane penetration and improving cellular uptake. The meta-substitution pattern on the phenyl ring offers an optimal spatial orientation for target engagement while avoiding excessive steric hindrance, as demonstrated in compounds like 2-(3-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS# 957065-93-9) and 2-(3-bromophenyl)-5-(2-naphthalenyl)-1,3,4-oxadiazole (CAS# 68047-41-6) developed for materials and pharmaceutical applications [4] [8].
The ethyl group at position 5 provides a contrasting set of physicochemical advantages. As a compact alkyl chain, it balances lipophilicity without excessive hydrophobicity, contributing to improved pharmacokinetic profiles. The ethyl substituent enhances metabolic stability by replacing potentially labile functional groups and reducing susceptibility to oxidative metabolism, particularly when compared to longer alkyl chains or aromatic systems [6] [7]. Sterically, the ethyl group occupies a defined volume in binding pockets, potentially contributing to van der Waals interactions while maintaining favorable ligand efficiency. This substituent strategy has been successfully employed in several bioactive oxadiazoles, including 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole (CAS# 957065-95-1), where alkyl chain length optimization was critical for biological activity [6].
Table 3: Structure-Activity Relationship (SAR) of Bromophenyl and Alkyl Substituents on 1,3,4-Oxadiazole Core
Substituent Position | Chemical Group | Key Contributions | Biological Impact |
---|---|---|---|
Position 2 | 3-Bromophenyl | Halogen bonding capability; Moderate lipophilicity (logP~3.8); π-π stacking interactions | Enhanced target affinity; Improved membrane permeability; Stabilized ligand-receptor complexes |
Position 5 | Ethyl | Metabolic stability; Optimal lipophilicity balance; Steric complementarity | Extended plasma half-life; Reduced oxidative metabolism; Improved bioavailability |
Synergistic Effects | Bromophenyl + Ethyl | Orthogonal electronic effects; Complementary spatial orientation; Balanced logP | Multi-target engagement capability; Optimized ADME profile; Enhanced cellular activity |
The synergistic combination of the electron-deficient bromophenyl group and the electron-donating ethyl substituent creates a push-pull electronic system across the oxadiazole core. This electronic polarization enhances the heterocycle's hydrogen-bond accepting capacity and dipole moment, potentially improving interactions with biological targets [4] [7]. Molecular modeling studies of such disubstituted derivatives reveal optimized geometry for penetration into hydrophobic binding clefts while maintaining sufficient solubility for biological distribution. The bromine atom serves as a versatile synthetic handle for further structural elaboration via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), enabling efficient generation of structural diversity around the core scaffold [5] [7]. This strategic molecular design—combining a halogenated aromatic system with a compact alkyl chain—exemplifies the rational optimization of the 1,3,4-oxadiazole scaffold for diverse therapeutic applications, particularly in anticancer and antimicrobial drug discovery programs where target specificity and pharmacokinetic optimization are paramount.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9